molecular formula C21H25NO2 B6418199 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091150-66-1

3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide

Cat. No.: B6418199
CAS No.: 1091150-66-1
M. Wt: 323.4 g/mol
InChI Key: FBQFMZGBHJCNGR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is a synthetic benzamide derivative characterized by a central benzamide core substituted with methyl groups at the 3- and 5-positions of the aromatic ring. The N-alkyl side chain incorporates a tetrahydropyran (oxan) ring substituted with a phenyl group at the 4-position.

Properties

IUPAC Name

3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-16-12-17(2)14-18(13-16)20(23)22-15-21(8-10-24-11-9-21)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQFMZGBHJCNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylbenzoic acid with oxan-4-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester intermediate. This intermediate is then converted to the benzamide through an amidation reaction using an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Benzamide Derivatives
Compound Substituents on Benzamide Core Side Chain Key Functional Groups Biological Activity Reference
Target Compound 3,5-dimethyl 4-phenyloxan-4-ylmethyl Benzamide, oxan N/A (Theoretical)
3,5-Dichloro-4-methoxy derivative 3,5-Cl, 4-OCH₃ 4-(4-methylpiperazinyl)phenyl Benzamide, piperazine Potential receptor modulation
LMM5 4-(benzyl(methyl)sulfamoyl) 5-(4-methoxyphenyl)oxadiazol Sulfamoyl, oxadiazole Antifungal
Rip-D 2-OH 2-(3,4-methoxyphenyl)ethyl Hydroxy, methoxy Antioxidant (Theoretical)
Table 2: Spectroscopic Comparison
Compound IR C=O (cm⁻¹) IR C=S (cm⁻¹) 1H-NMR Key Signals (ppm) Reference
Target Compound ~1660–1680 δ 2.3 (CH₃), 3.5–4.5 (oxan)
Hydrazinecarbothioamides () 1663–1682 1243–1258 δ 10.5 (NH), 7.0–8.0 (Ar-H)
Triazole-thiones () 1247–1255 δ 7.5–8.5 (Ar-H), 3.8 (OCH₃)
LMM11 () 1680 δ 7.2–8.1 (Ar-H), 2.9 (CH₂)

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